molecular formula C29H56O5 B8088793 Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester

Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester

Cat. No.: B8088793
M. Wt: 484.8 g/mol
InChI Key: YCDDROOKYSSFOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Myristoyl-2-Lauroyl-rac-glycerol involves the esterification of glycerol with myristic acid and lauric acid. The reaction typically occurs under acidic or basic conditions to facilitate the formation of ester bonds . Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. The compound is often purified to a high degree of purity, typically ≥98% .

Chemical Reactions Analysis

1-Myristoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Myristoyl-2-Lauroyl-rac-glycerol is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

1-Myristoyl-2-Lauroyl-rac-glycerol can be compared with other diacylglycerols such as:

    1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol: Contains myristic acid, oleic acid, and palmitic acid.

    1-Lauroyl-rac-glycerol: Contains only lauric acid.

The uniqueness of 1-Myristoyl-2-Lauroyl-rac-glycerol lies in its specific fatty acid composition, which imparts distinct physical and chemical properties .

Properties

IUPAC Name

(2-dodecanoyloxy-3-hydroxypropyl) tetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O5/c1-3-5-7-9-11-13-14-16-17-19-21-23-28(31)33-26-27(25-30)34-29(32)24-22-20-18-15-12-10-8-6-4-2/h27,30H,3-26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDDROOKYSSFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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